Cas no 2172310-56-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid)
2172310-56-2 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid
CAS-nummer:2172310-56-2
MF:C26H32N2O5
MW:452.542687416077
CID:6350758
PubChem ID:165548679
Update Time:2025-05-26
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid
- 2172310-56-2
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid
- EN300-1520883
-
- Inchi: 1S/C26H32N2O5/c1-4-14-26(3,24(31)28(15-5-2)16-23(29)30)27-25(32)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22H,4-5,14-17H2,1-3H3,(H,27,32)(H,29,30)
- InChI-sleutel: AEBUUOCKDGNNGR-UHFFFAOYSA-N
- LACHT: O(C(NC(C)(C(N(CC(=O)O)CCC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 11
- Complexiteit: 676
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 95.9Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520883-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1520883-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1520883-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-propylpentanamido]acetic acid |
2172310-56-2 | 100mg |
$2963.0 | 2023-09-26 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylpentanamidoacetic acid Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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